molecular formula C22H32N6O3S B11261608 3-(4-Ethylpiperazin-1-YL)-6-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]pyridazine

3-(4-Ethylpiperazin-1-YL)-6-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]pyridazine

Cat. No.: B11261608
M. Wt: 460.6 g/mol
InChI Key: LAEQCIWAXWSSQO-UHFFFAOYSA-N
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Description

3-(4-Ethylpiperazin-1-YL)-6-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]pyridazine is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridazine core substituted with two piperazine rings, one of which is further substituted with an ethyl group and the other with a methoxy-methylbenzenesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylpiperazin-1-YL)-6-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the piperazine rings through nucleophilic substitution reactions. The ethyl and methoxy-methylbenzenesulfonyl groups are then introduced via alkylation and sulfonylation reactions, respectively. Common reagents used in these reactions include alkyl halides, sulfonyl chlorides, and various bases and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylpiperazin-1-YL)-6-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine rings can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-Ethylpiperazin-1-YL)-6-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A compound with similar piperazine rings but different substituents.

    N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: Another compound with piperazine rings linked by a different core structure.

Uniqueness

3-(4-Ethylpiperazin-1-YL)-6-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]pyridazine is unique due to its specific combination of substituents and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H32N6O3S

Molecular Weight

460.6 g/mol

IUPAC Name

3-(4-ethylpiperazin-1-yl)-6-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]pyridazine

InChI

InChI=1S/C22H32N6O3S/c1-4-25-9-11-26(12-10-25)21-7-8-22(24-23-21)27-13-15-28(16-14-27)32(29,30)19-5-6-20(31-3)18(2)17-19/h5-8,17H,4,9-16H2,1-3H3

InChI Key

LAEQCIWAXWSSQO-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)C

Origin of Product

United States

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